N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3S2 and its molecular weight is 358.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, contributing to their anti-inflammatory effects . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the cyclo-oxygenase pathway, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . .
Result of Action
The result of the compound’s action can vary depending on its targets and mode of action. For instance, thiazole derivatives with anti-inflammatory activity can reduce inflammation and pain . .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown anti-inflammatory activity, which is believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
Some thiazole derivatives have exhibited anti-cancer activity against various cancer cell lines . These compounds were found to be more effective against certain cell lines, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time, including their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazole derivatives are known to be involved in various cellular processes, which could potentially involve specific compartments or organelles .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-10-6-7-11-15(8-10)24-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOGBBQEUFMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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